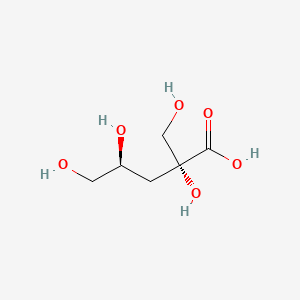
Trichloro(1,4-dichlorobut-2-en-2-yl)silane
Descripción general
Descripción
Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
1,4-Dichlorobut-2-ene+Trichlorosilane→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Hydrogenation Catalysts: For addition reactions involving hydrogen.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products:
Substituted Silanes: Formed from substitution reactions.
Hydrogenated Products: Resulting from addition reactions.
Silanols and Hydrochloric Acid: From hydrolysis.
Aplicaciones Científicas De Investigación
Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.
Trichlorosilane: Another reactant used in the synthesis.
Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.
Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIKMGMAVVPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697884 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-88-5 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




